1-Bromodibenzofuran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromodibenzofuran-2-amine is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a dibenzofuran core with a bromine atom at the first position and an amine group at the second position.
Vorbereitungsmethoden
The synthesis of 1-Bromodibenzofuran-2-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst . Industrial production methods may involve large-scale bromination and subsequent amination processes under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Bromodibenzofuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming dibenzofuran-2-amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromodibenzofuran-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Bromodibenzofuran-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This mechanism is similar to other benzofuran derivatives used in medical applications.
Vergleich Mit ähnlichen Verbindungen
1-Bromodibenzofuran-2-amine can be compared with other benzofuran derivatives such as:
1-Bromodibenzofuran: Lacks the amine group, making it less versatile in biological applications.
Dibenzofuran-2-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-Chlorodibenzofuran-2-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H8BrNO |
---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
1-bromodibenzofuran-2-amine |
InChI |
InChI=1S/C12H8BrNO/c13-12-8(14)5-6-10-11(12)7-3-1-2-4-9(7)15-10/h1-6H,14H2 |
InChI-Schlüssel |
WQZJGGKTWSZTGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.